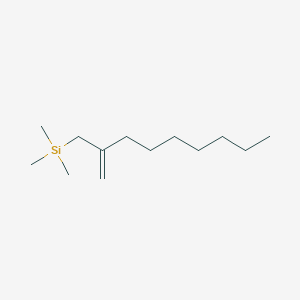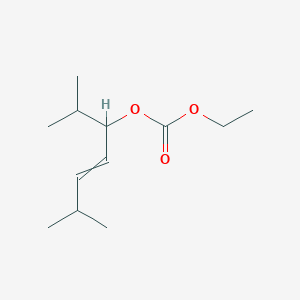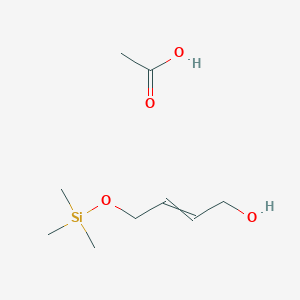
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is a compound that combines the properties of acetic acid and a silyl ether derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The 4-trimethylsilyloxybut-2-en-1-ol component introduces a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-trimethylsilyloxybut-2-en-1-ol typically involves the protection of a hydroxyl group using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of but-2-en-1-ol is reacted with TMSCl in the presence of imidazole to form 4-trimethylsilyloxybut-2-en-1-ol.
Acetylation: The protected alcohol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: TBAF is often used to remove the silyl protecting group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl derivatives.
科学研究应用
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of acetic acid;4-trimethylsilyloxybut-2-en-1-ol involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation of hydroxyl groups.
Acetic anhydride: Commonly used for acetylation reactions.
But-2-en-1-ol: A precursor in the synthesis of the compound.
Uniqueness
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is unique due to its dual functionality, combining the protective silyl ether group with the reactivity of acetic acid. This makes it a valuable intermediate in organic synthesis, offering versatility in protecting and modifying hydroxyl groups.
属性
CAS 编号 |
113093-76-8 |
|---|---|
分子式 |
C9H20O4Si |
分子量 |
220.34 g/mol |
IUPAC 名称 |
acetic acid;4-trimethylsilyloxybut-2-en-1-ol |
InChI |
InChI=1S/C7H16O2Si.C2H4O2/c1-10(2,3)9-7-5-4-6-8;1-2(3)4/h4-5,8H,6-7H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
SNWQWKIOKCOAGV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C[Si](C)(C)OCC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


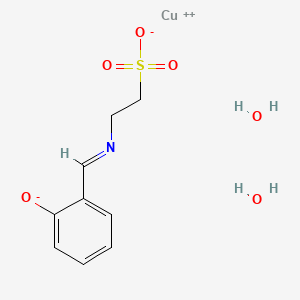
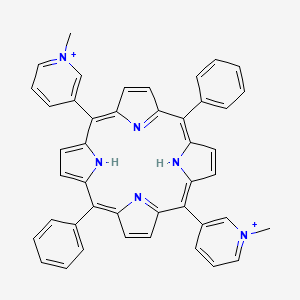
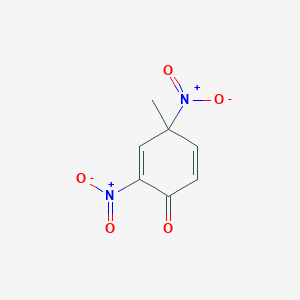

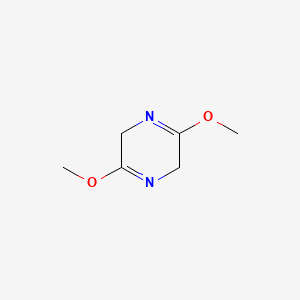
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
